Peimine
CAS No.: 107299-20-7
VCID: VC0017214
Molecular Formula: C27H45NO3
Molecular Weight: 431.7 g/mol
* For research use only. Not for human or veterinary use.
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Description | Peimine is a steroidal alkaloid found in various species of the Fritillaria plant . It has been noted for its anti-inflammatory properties and its use as an expectorant and anti-tussive agent in cough medications . Research indicates that peimine's anti-tussive activity may stem from negative potentiation of transient receptor potential channels TRPV1 and TRPA1 in vitro . Animal models have shown that peimine can inhibit cough frequency and latency . Beyond its cough-related applications, peimine also binds to the DNA duplex and reduces the production of pro-inflammatory cytokines, such as TNF-α, IL-6, and IL-1β . It also decreases the expression of IκB kinase, JNK, and p38 . Studies have explored peimine's broader biological activities, including anticancer and anti-inflammatory effects . Investigations into its pharmacodynamics and cellular uptake have been conducted, with one study developing a UPLC-MS/MS method to analyze peimine and peiminine in inflammatory models of non-small-cell lung cancer epithelial cells . This research demonstrated time-dependent uptake characteristics in A549 cells and highlighted the anti-inflammatory effects of peimine . Peiminine is a chemical compound similar to peimine . Both compounds are isosteroidal alkaloids . According to a study in 1941, the composition of peimine aligns with the empirical formula C27H43O3N, while peiminine is better represented by C26H41O3N, differing from peimine by two hydrogen atoms . Research confirms that peimine and peiminine can be converted into each other through oxidation and reduction processes . |
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CAS No. | 107299-20-7 |
Product Name | Peimine |
Molecular Formula | C27H45NO3 |
Molecular Weight | 431.7 g/mol |
IUPAC Name | (1R,2S,6S,9S,10S,11S,14S,15S,17S,18S,20S,23R,24S)-6,10,23-trimethyl-4-azahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacosane-10,17,20-triol |
Standard InChI | InChI=1S/C27H45NO3/c1-15-4-7-25-27(3,31)21-6-5-17-18(20(21)14-28(25)13-15)11-22-19(17)12-24(30)23-10-16(29)8-9-26(22,23)2/h15-25,29-31H,4-14H2,1-3H3/t15-,16-,17+,18+,19-,20-,21-,22-,23+,24-,25-,26+,27-/m0/s1 |
Standard InChIKey | IUKLSMSEHKDIIP-BZMYINFQSA-N |
SMILES | CC1CCC2C(C3CCC4C(C3CN2C1)CC5C4CC(C6C5(CCC(C6)O)C)O)(C)O |
Canonical SMILES | CC1CCC2C(C3CCC4C(C3CN2C1)CC5C4CC(C6C5(CCC(C6)O)C)O)(C)O |
Synonyms | peimine verticine verticinone |
PubChem Compound | 131900 |
Last Modified | Jul 17 2023 |
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